1-Chloro-3-fluorobenzene

Catalog No.
S751300
CAS No.
625-98-9
M.F
C6H4ClF
M. Wt
130.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-fluorobenzene

CAS Number

625-98-9

Product Name

1-Chloro-3-fluorobenzene

IUPAC Name

1-chloro-3-fluorobenzene

Molecular Formula

C6H4ClF

Molecular Weight

130.55 g/mol

InChI

InChI=1S/C6H4ClF/c7-5-2-1-3-6(8)4-5/h1-4H

InChI Key

VZHJIJZEOCBKRA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)F

1-Chloro-3-fluorobenzene (C6H4ClF) is an aromatic organic compound with a chlorine atom bonded to the first carbon ring and a fluorine atom bonded to the third carbon ring. It is a colorless to light yellow liquid at room temperature Source: Sigma-Aldrich: . Due to its unique properties, 1-Chloro-3-fluorobenzene has been investigated for various applications in scientific research.

Synthesis of Other Functional Molecules

One area of research explores using 1-Chloro-3-fluorobenzene as a starting material for the synthesis of more complex molecules. The chlorine and fluorine atoms can be replaced with other functional groups through various chemical reactions, allowing researchers to create new molecules with specific properties for applications in pharmaceuticals, materials science, and other fields Source: Tokyo Chemical Industry: .

Study of Chemical Reactions

Another area of research involves using 1-Chloro-3-fluorobenzene to study fundamental chemical reactions. Scientists can investigate how the presence of the chlorine and fluorine atoms affects the reactivity of the molecule. This information can help improve the understanding of reaction mechanisms and guide the design of new catalysts or materials Source: PubChem - National Institutes of Health: .

1-Chloro-3-fluorobenzene is an aromatic compound with the molecular formula C6H4ClFC_6H_4ClF and a molecular weight of 130.547 g/mol. It is classified under the category of halogenated aromatic hydrocarbons, specifically as a chlorofluorobenzene. This compound is characterized by the presence of both chlorine and fluorine substituents on the benzene ring, with chlorine located at the first position and fluorine at the third position relative to each other. Its structure can be represented as follows:

  • Chemical Structure:
    • 1-Chloro-3-fluorobenzene

1-Chloro-3-fluorobenzene is a colorless liquid that has a boiling point of approximately 127.4 °C and a flash point of 20 °C, indicating its flammable nature. It has a density of about 1.2 g/cm³ and exhibits moderate volatility with a vapor pressure of 13.5 mmHg at 25 °C .

Typical for halogenated aromatic compounds, including:

  • Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic substitution reactions, particularly with nucleophiles such as ammonia or alkoxides, leading to the formation of substituted products.
  • Electrophilic Aromatic Substitution: It can also react with electrophiles due to the presence of electron-withdrawing groups (chlorine and fluorine), which can enhance reactivity at the ortho and para positions.
  • Radical Reactions: The radical cation of 1-chloro-3-fluorobenzene has been studied for its reactivity with nucleophiles like ammonia, demonstrating its potential in radical chemistry .

Several methods can be employed to synthesize 1-chloro-3-fluorobenzene:

  • Halogenation of Benzene Derivatives: One common method involves the halogenation of phenol derivatives using chlorine and fluorine sources under controlled conditions.
  • Electrophilic Aromatic Substitution: The compound can be synthesized through electrophilic substitution reactions where benzene reacts with chlorine and fluorine in the presence of catalysts.
  • Direct Fluorination: Direct fluorination techniques may also be used, where benzene or its derivatives are treated with fluorinating agents in the presence of chlorine sources .

Interaction studies involving 1-chloro-3-fluorobenzene primarily focus on its reactivity with nucleophiles and electrophiles. Research has indicated that this compound can form stable adducts when reacted with nucleophiles such as n-butyllithium, leading to bicycloadducts . The radical cation formed during these interactions provides insights into its behavior in various chemical environments.

Several compounds share structural similarities with 1-chloro-3-fluorobenzene, including:

Compound NameMolecular FormulaUnique Features
1-Chloro-4-fluorobenzeneC6H4ClFChlorine at para position
1-Bromo-3-fluorobenzeneC6H4BrFBromine substituent instead of chlorine
1-Iodo-3-fluorobenzeneC6H4IFIodine substituent instead of chlorine
2-Chloro-3-fluorobenzeneC6H4ClFChlorine at ortho position

Uniqueness

The uniqueness of 1-chloro-3-fluorobenzene lies in its specific arrangement of halogens on the benzene ring, which influences its reactivity patterns and applications compared to other chlorofluorobenzenes. Its meta-substituted structure affects electronic properties, making it distinct from para-substituted analogs.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

625-98-9

Wikipedia

1-Chloro-3-fluorobenzene

General Manufacturing Information

Benzene, 1-chloro-3-fluoro-: ACTIVE

Dates

Modify: 2023-08-15

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